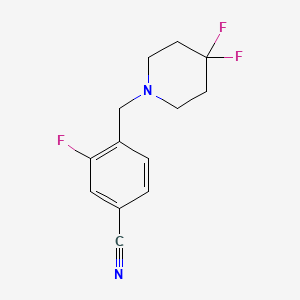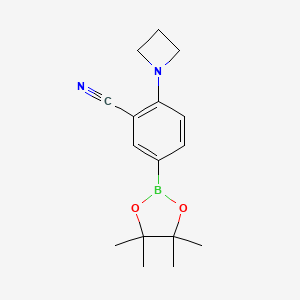![molecular formula C14H11F3O2 B13721801 cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: is a chemical compound with the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol
准备方法
The synthesis of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the chromane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Chromane Ring: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the development of new agrochemicals, polymers, and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. This can lead to changes in the activity of enzymes, receptors, and other molecular targets, resulting in various biological effects.
相似化合物的比较
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: Similar structure but different stereochemistry.
2-(Trifluoromethyl)benzo-[H]-chromane-4-ONE: Contains a ketone group instead of an alcohol group.
2-(Trifluoromethyl)benzo-[H]-chromane-4-AMINE: Contains an amine group instead of an alcohol group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H11F3O2 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC 名称 |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[h]chromen-4-ol |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-7-11(18)10-6-5-8-3-1-2-4-9(8)13(10)19-12/h1-6,11-12,18H,7H2/t11-,12-/m1/s1 |
InChI 键 |
MFUDQPYSIZFWLM-VXGBXAGGSA-N |
手性 SMILES |
C1[C@H](C2=C(C3=CC=CC=C3C=C2)O[C@H]1C(F)(F)F)O |
规范 SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)OC1C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


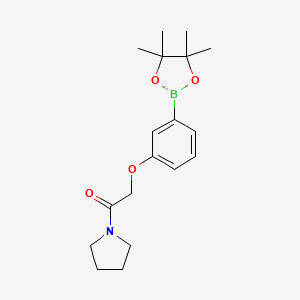

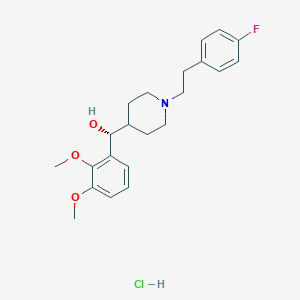

![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
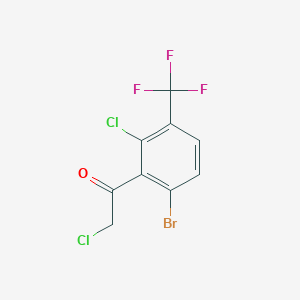
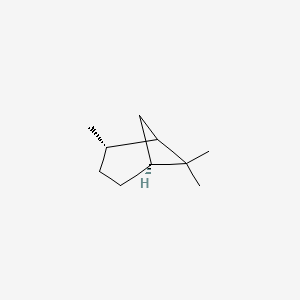
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
